
Ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methylprop-2-enoate, also known as ethyl methacrylate, is an organic compound with the formula C6H10O2. It is a colorless liquid that is commonly used as a monomer in the production of acrylate polymers. This compound is known for its characteristic fruity odor and is used in various industrial applications, including the manufacture of coatings, adhesives, and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, ethyl 2-methylprop-2-enoate is produced through the carboalkoxylation of ethylene to produce methyl propionate, followed by the esterification of methyl propionate with methanol. This process is conducted in a continuous-stirred tank reactor at moderate temperature and pressure, using proprietary agitation and gas-liquid mixing arrangements .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize under free-radical conditions to form poly(ethyl methacrylate), which is used in the production of plastics and coatings.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and ethanol.
Addition Reactions: It can undergo addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted in the presence of dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Major Products Formed
Polymerization: Poly(ethyl methacrylate)
Hydrolysis: Methacrylic acid and ethanol
Addition Reactions: Various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Mecanismo De Acción
Ethyl 2-methylprop-2-enoate acts as a nucleophile in reactions with electrophiles, such as alkyl halides and ketones. It forms a phosphoramidate linkage with the electrophile, resulting in the formation of a new carbon-phosphorus bond. This mechanism is crucial in its polymerization and addition reactions, where the compound’s double bond reacts with various nucleophiles to form new chemical bonds .
Comparación Con Compuestos Similares
Ethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
Methyl methacrylate: Similar in structure but has a methyl group instead of an ethyl group.
Butyl methacrylate: Contains a butyl group instead of an ethyl group.
Hydroxyethyl methacrylate: Contains a hydroxyethyl group, making it more hydrophilic and suitable for hydrogel applications.
Ethyl 2-methylprop-2-enoate is unique due to its balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.
Propiedades
Número CAS |
56399-02-1 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl 2-methylprop-2-enoate;ethyl prop-2-enoate |
InChI |
InChI=1S/C6H10O2.C5H8O2/c1-4-8-6(7)5(2)3;1-3-5(6)7-4-2/h2,4H2,1,3H3;3H,1,4H2,2H3 |
Clave InChI |
HLSJDVLYWYNVNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.CCOC(=O)C(=C)C |
Números CAS relacionados |
56399-02-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


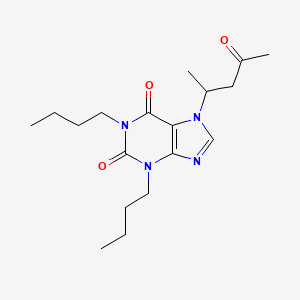
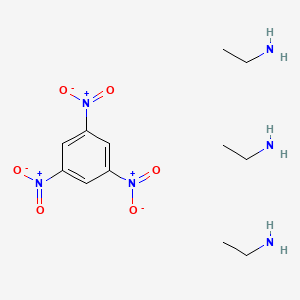
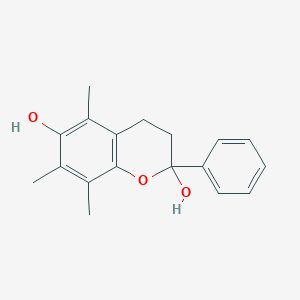
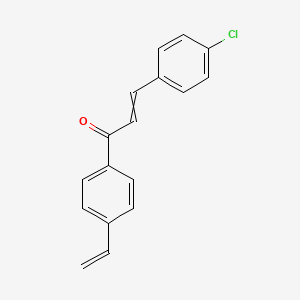
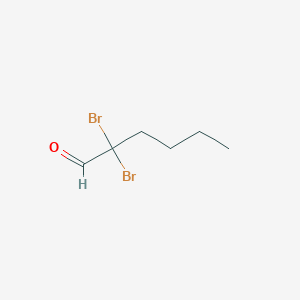
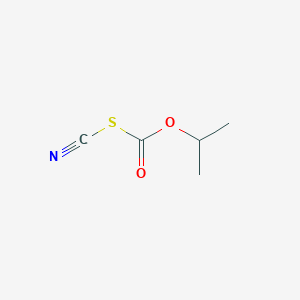
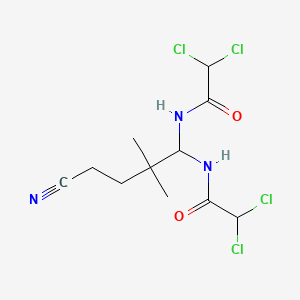


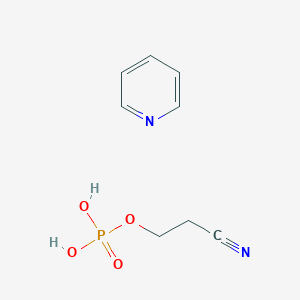
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)
